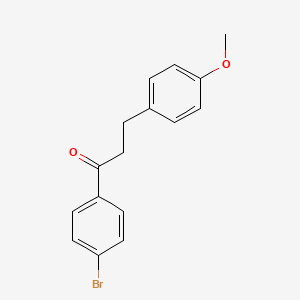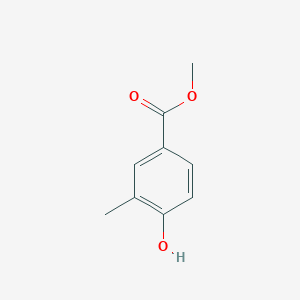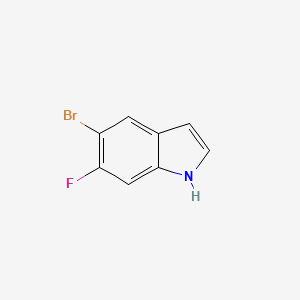
5-bromo-6-fluoro-1H-indole
概要
説明
The compound "5-bromo-6-fluoro-1H-indole" is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their diverse biological activities and their presence in many natural products and pharmaceuticals. The presence of bromo and fluoro substituents on the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to unique biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid leads to the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to yield 5,6-dibromoindole derivatives . Another example is the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole through a reaction promoted by N-bromosuccinimide (NBS) without the need for metal catalysts . These methods highlight the versatility of indole chemistry and the potential for synthesizing compounds like 5-bromo-6-fluoro-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Hirshfeld surface analysis can reveal intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The presence of bromo and fluoro substituents can influence the reactivity of the indole ring. For example, the synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from bromoindole derivatives demonstrates the potential for further functionalization . Additionally, the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones from 5-bromo-1H-indole through a series of reactions including cyanation and Vilsmeier-Haack reaction indicates the reactivity of the indole core towards electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their substituents. For example, the thermal stability of a 5-bromo-1H-indole derivative was reported to be good up to 215°C . The introduction of bromo and fluoro groups can also affect the electronic properties, as seen in the analysis of electronic spectra and molecular orbital energy level diagrams . The molecular electrostatic potential map can show electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule .
科学的研究の応用
Synthesis and Functionalization
Chemical Synthesis
5-Bromo-6-fluoro-1H-indole serves as a precursor in synthesizing a variety of fluoroindolecarboxylic acids, which are obtained from corresponding fluoroindoles or through halogen/metal permutation. These compounds find utility in a range of chemical syntheses and applications (Schlosser, Ginanneschi, & Leroux, 2006).
Antitumor Activities
New derivatives of 5-bromo-1H-indole, particularly 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, have been synthesized and evaluated for their in vitro antitumor activities against HMEC cell lines. Compounds from this synthesis have shown promising inhibitory activities (Fan Houxing, 2009).
Material and Structural Analysis
- Crystal Structure Analysis: The 5-bromo-1H-indole structure has been utilized in the synthesis of compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. The resulting compound's crystal structure, interactions, and thermal stability are studied, providing insights into material properties and intermolecular interactions (Barakat et al., 2017).
Biological Activities and Applications
Antimicrobial and Anti-inflammatory Activities
Heterocycles derived from 5-bromo-1H-indole have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating the compound's potential in pharmacological and therapeutic applications (Narayana et al., 2009).
Fluorescence and Spectroscopy
The ionization potentials of fluoroindoles, including 5-fluoroindole variants, have been reported. This research provides an understanding of the fluorescence properties of these compounds, which is crucial for applications in fluorescence spectroscopy and related fields (Liu et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
将来の方向性
特性
IUPAC Name |
5-bromo-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKIMTKXOCVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470610 | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-fluoro-1H-indole | |
CAS RN |
434960-42-6 | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


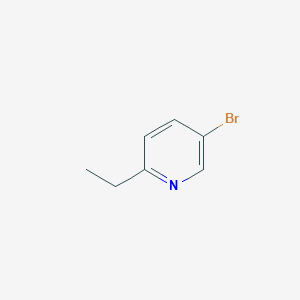
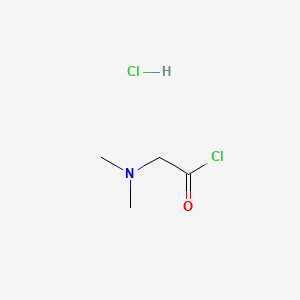
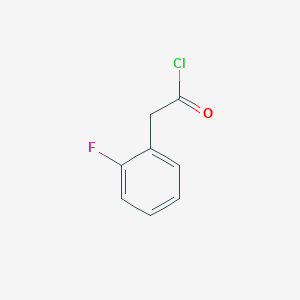
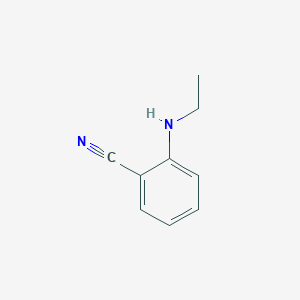
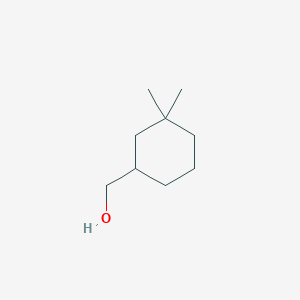

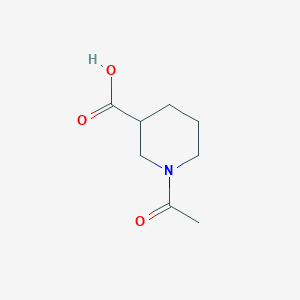
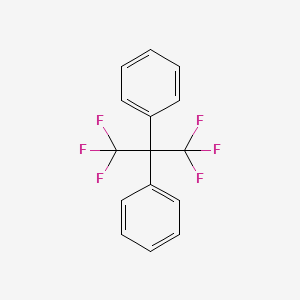
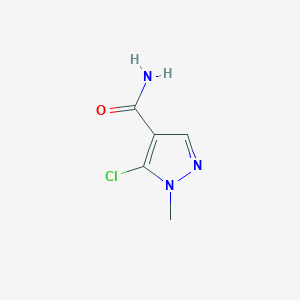
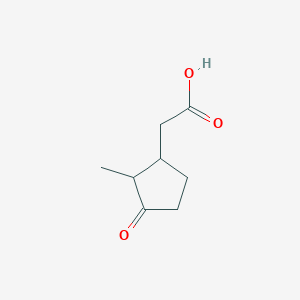
![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)
